Product packaging for Lithium salicylate(Cat. No.:CAS No. 552-38-5)

Lithium salicylate

Cat. No.: B1592833
CAS No.: 552-38-5
M. Wt: 145.1 g/mol
InChI Key: BEVDQFZIRVKSGM-UHFFFAOYSA-N
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Description

Contextualization within Alkali Metal Salicylate (B1505791) Chemistry

Lithium salicylate is the lithium salt of salicylic (B10762653) acid and belongs to the family of alkali metal salicylates. chemimpex.comaxiomchem.com This group also includes sodium, potassium, and cesium salicylates, which have been subjects of chemical research. akjournals.comrsc.org The chemical and physical properties of these salts are influenced by the nature of the alkali metal cation. For instance, the smaller ionic radius and higher charge density of the lithium ion (Li⁺) compared to other alkali metals lead to distinct coordination chemistry and structural features in its solid state. researchgate.net While salicylates are generally considered hard bases, their coordination with hard acids like alkali metal cations results in complexes whose stability often follows the trend Li > Na > K, highlighting lithium's unique binding affinity. mdpi.com The thermal decomposition behavior of alkali metal salicylates also varies, with sodium salicylate transforming into the disodium (B8443419) salt, while the potassium salt can form dipotassium (B57713) p-hydroxybenzoate as well. akjournals.com

Historical Scientific Development of Lithium Compounds and Salicylic Acid Derivatives

The history of lithium began in 1817 when Swedish scientist Johan August Arfvedson discovered it in the mineral petalite. nih.govinstitut-seltene-erden.deshef.ac.uk Arfwedson identified it as a new element with properties similar to sodium and potassium, though its elemental form was not isolated until later by W.T. Brande and Sir Humphrey Davy through electrolysis of lithium oxide. shef.ac.ukwikipedia.org The name "lithium" originates from the Greek word "lithos," meaning "stone," as it was first found in a mineral source. institut-seltene-erden.deshef.ac.uk The first commercial production of lithium metal began in 1923. institut-seltene-erden.deshef.ac.uk Organolithium compounds, a crucial class of reagents, were first synthesized by Wilhelm Schlenk in 1917. nih.govinstitut-seltene-erden.de

The therapeutic properties of salicylates have been known for millennia, with ancient civilizations using willow bark, a natural source of salicylic acid, to treat pain and fever. sciencehistory.orgpas.va In 1828, Johann Büchner isolated the active compound from willow trees, which he named salicin. sciencehistory.org The large-scale chemical synthesis of salicylic acid was initiated in the late 1800s. sciencehistory.org This paved the way for the development of its derivatives, most famously acetylsalicylic acid (aspirin), which was first synthesized in 1897 by Felix Hoffmann at Bayer. pas.vanih.gov The study of various metal salts of salicylic acid, including this compound, followed as part of the broader exploration of salicylates in chemistry and pharmacology.

Scope and Research Significance of this compound in Fundamental Chemical Sciences

This compound is a versatile compound with considerable significance in several areas of fundamental chemical research. chemimpex.com Its ability to serve as a source of both lithium ions and salicylate anions makes it a valuable tool in organic synthesis and analytical chemistry. axiomchem.com In coordination chemistry, it is studied for its capacity to form complexes with a variety of metal ions. chemimpex.com Furthermore, this compound is explored in material science for the development of advanced materials, such as polymer composites and coatings, where its chemical properties can be leveraged for innovative applications. chemimpex.comsamaterials.com Its role as a precursor for synthesizing organometallic compounds and thin films is also an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6LiO3 B1592833 Lithium salicylate CAS No. 552-38-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

552-38-5

Molecular Formula

C7H6LiO3

Molecular Weight

145.1 g/mol

IUPAC Name

lithium;2-hydroxybenzoate

InChI

InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

BEVDQFZIRVKSGM-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O

Canonical SMILES

[Li].C1=CC=C(C(=C1)C(=O)O)O

Other CAS No.

38970-76-2
552-38-5

physical_description

OtherSolid

Pictograms

Corrosive; Irritant

Related CAS

38970-76-2

Origin of Product

United States

Synthesis Methodologies and Chemical Reactions of Lithium Salicylate

Direct Synthesis Routes

The formation of lithium salicylate (B1505791) can be achieved through several direct synthetic pathways, each with distinct advantages and applications. These routes primarily involve acid-base reactions, precursor conversions, and hydrolysis.

Acid-Base Neutralization Approaches of Salicylic (B10762653) Acid

The most common and straightforward method for synthesizing lithium salicylate is through the acid-base neutralization of salicylic acid with a lithium base. ontosight.ai This reaction can be performed using lithium hydroxide (B78521) or lithium carbonate. ontosight.ai

When lithium hydroxide is used, it reacts with salicylic acid in equimolar amounts, typically in an aqueous or alcoholic solvent. The reaction mixture is often stirred at room temperature or heated to facilitate the dissolution of reactants and drive the reaction to completion. For instance, one method involves adding lithium hydroxide to a suspension of salicylic acid in water and stirring for a short period to obtain a clear solution of this compound. The general reaction is as follows:

C₇H₆O₃ (Salicylic Acid) + LiOH (Lithium Hydroxide) → C₇H₅LiO₃ (this compound) + H₂O (Water)

Alternatively, lithium carbonate can be used as the base. The reaction with salicylic acid produces this compound, water, and carbon dioxide gas.

2C₇H₆O₃ (Salicylic Acid) + Li₂CO₃ (Lithium Carbonate) → 2C₇H₅LiO₃ (this compound) + H₂O (Water) + CO₂ (Carbon Dioxide)

The choice of base and solvent can influence the reaction conditions and the form of the final product.

Alternative Precursor Conversions (e.g., Lithium Sulfate (B86663) and Barium Salicylate)

An alternative route to this compound involves a metathesis reaction, also known as a double displacement reaction. One documented example is the reaction between lithium sulfate and barium salicylate. In this process, aqueous solutions of the two reactants are mixed. The insolubility of barium sulfate (BaSO₄) drives the reaction forward, causing it to precipitate out of the solution, leaving aqueous this compound which can then be isolated.

Li₂SO₄ (Lithium Sulfate) + Ba(C₇H₅O₃)₂ (Barium Salicylate) → 2C₇H₅LiO₃ (this compound) + BaSO₄ (Barium Sulfate)↓

This method is particularly useful when aiming for a high-purity product, as the insoluble byproduct is easily removed by filtration.

Hydrolysis of Lithium Aryloxides

A more recent and innovative approach involves the synthesis of this compound through the hydrolysis of specific lithium aryloxides. For example, research has demonstrated the synthesis of this compound, [Li(Sal)(H₂O)]n, via the hydrolysis of a lithium aryloxide derived from ethyl salicylate. rsc.orgrsc.org This method is part of a broader strategy for recycling lithium from waste materials, such as primary lithium batteries. rsc.orgrsc.org The process involves first reacting lithium-containing waste with an ester like methyl salicylate in the presence of an alcohol to form a lithium aryloxide complex. rsc.orgrsc.org Subsequent hydrolysis of this complex yields this compound. rsc.orgrsc.org This pathway highlights the potential for sustainable and circular economy approaches in chemical synthesis.

Advanced Synthesis Considerations

Beyond the fundamental reaction pathways, the successful synthesis of high-purity, crystalline this compound requires careful control over several experimental parameters.

Stoichiometric Control and Solvent System Optimization

Precise stoichiometric control is crucial in the synthesis of this compound to ensure complete reaction and minimize the presence of unreacted starting materials in the final product. The molar ratio of the reactants, for example, salicylic acid and lithium hydroxide, should be carefully measured to be equimolar.

The choice of solvent system is equally important as it affects the solubility of reactants and products, reaction rate, and the crystalline form of the product. acs.org Water is a common solvent for the acid-base neutralization method. However, studies have shown that using different solvents, such as methanol (B129727), can lead to the formation of different solvates, for instance, LiSal·MeOH, which may be unstable and degrade in air. acs.org The use of mixed solvent systems, like ethanol-water mixtures, can be optimized to balance solubility and nucleation rates during crystallization.

ParameterImportance in SynthesisExample
Stoichiometry Ensures complete reaction and product purity.Using equimolar amounts of salicylic acid and lithium hydroxide.
Solvent Choice Influences reaction rate, product solubility, and crystal form.Water for stable monohydrate; methanol for unstable solvates. acs.org
Solvent Ratio Balances solubility and nucleation for optimal crystallization.Testing various ethanol-water ratios.

Crystallization and Purification Protocols

The isolation of pure, crystalline this compound from the reaction mixture is a critical step. Crystallization is a common technique used for this purpose. Slow evaporation of the solvent from the reaction solution or gradual cooling can induce crystallization. For instance, single crystals of this compound monohydrate have been successfully grown from concentrated aqueous solutions at room temperature over an extended period.

Purification of the crude product is often necessary to remove any remaining impurities. Recrystallization is a powerful purification technique. This involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent. For this compound, ethanol-water mixtures have been identified as effective solvents for recrystallization. Following crystallization, the purified product is typically collected by filtration and dried under vacuum.

StepProtocolPurpose
Crystallization Slow evaporation or gradual cooling of the reaction solution. To obtain the product in a solid, crystalline form.
Purification Recrystallization from a suitable solvent system (e.g., ethanol-water).To remove unreacted precursors and other impurities.
Isolation Vacuum filtration.To separate the purified crystals from the mother liquor.
Drying Drying under vacuum.To remove residual solvent from the final product.
Controlled Crystallization Techniques (e.g., Slow Evaporation, Cooling)

Chemical Reactivity and Transformations of this compound

This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution, primarily involving the functional groups of the salicylate anion. These reactions are typically carried out under controlled conditions to achieve desired products.

Oxidation Reactions

The salicylate moiety of this compound is susceptible to oxidation. The reaction products depend on the specific oxidizing agents and conditions used. For example, oxidation of the compound can lead to the formation of various salicylic acid derivatives. Common oxidizing agents like hydrogen peroxide can be used in these transformations. By analogy with a closely related compound, lithium 3,5-diiodosalicylate, stronger oxidizing agents like potassium permanganate (B83412) could also be employed to yield different oxidation products. smolecule.com

Reduction Reactions

The carboxylate group of the salicylate anion can be reduced. The use of reducing agents like sodium borohydride (B1222165) can produce various hydroxybenzoic acid derivatives. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be used to reduce the carboxylic acid group of the parent salicylic acid to a primary alcohol, yielding (2-hydroxyphenyl)-methanol. beavon.org.uk This reaction is highly exothermic and requires strictly anhydrous conditions, as lithium aluminum hydride reacts violently with water. beavon.org.uk

Substitution Reactions

This compound can participate in substitution reactions. The aromatic ring of the salicylate anion can undergo electrophilic substitution, and reactions involving the carboxylate and hydroxyl groups are also possible. Reactions with substitution reagents such as alkyl halides are known to occur. Furthermore, the salicylate ligand itself can be used in substitution reactions with other substrates. For example, salicylate has been used as a leaving group in copper-catalyzed substitution reactions involving propargylic phosphates. mdpi.com Additionally, dilithium (B8592608) salicylate can be formed in situ in a grease base through the saponification of methyl salicylate with lithium hydroxide, a reaction where the methyl group is substituted. google.com

Interactive Table: Summary of Chemical Reactivity of this compound

Structural Characterization and Solid State Chemistry of Lithium Salicylate

Crystal Structure Determination and Analysis

The crystal structure of lithium salicylate (B1505791), particularly in its monohydrate form (Li(C₇H₅O₃)·H₂O), has been determined through single-crystal X-ray diffraction. nih.gov This analysis reveals a well-defined arrangement of lithium cations, salicylate anions, and water molecules in the crystal lattice.

Unit Cell Parameters and Space Group Determination

Lithium salicylate monohydrate crystallizes in the monoclinic system. The determined space group is P2₁/c, which is a centrosymmetric space group. researchgate.netrsc.org This indicates that the crystal structure possesses an inversion center. The unit cell contains four formula units (Z = 4) of this compound monohydrate.

Detailed crystallographic data for this compound monohydrate are presented in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.1148(8) Å
b4.6992(2) Å
c12.8071(5) Å
α90°
β107.900(1)°
γ90°
Volume (V)751.08(6) ų
Z4
Data obtained from single-crystal X-ray diffraction of this compound monohydrate. nih.gov

In studies of ionic cocrystals, such as those formed between this compound and L-proline (B1679175), different polymorphic forms have been identified with distinct space groups, including P2₁ (monoclinic) and P2₁2₁2₁ (orthorhombic). acs.orgnih.govresearchgate.net

Coordination Geometry of Lithium Cations (e.g., Tetrahedral LiO₄)

In the monohydrate structure, the lithium cation (Li⁺) is coordinated to four oxygen atoms, resulting in a tetrahedral LiO₄ coordination geometry. researchgate.net This coordination environment is a common feature for lithium in many of its compounds. molaid.comresearchgate.netuliege.be The four coordinating oxygen atoms come from three different salicylate anions and one water molecule. researchgate.net Specifically, the lithium ion is bonded to two oxygen atoms from the carboxylate groups of two separate salicylate anions, a third oxygen from another carboxylate group, and the oxygen atom of a water molecule. researchgate.net This arrangement leads to a slightly distorted tetrahedral geometry around the lithium ion. The Li–O bond distances are all within a narrow range, while the O–Li–O bond angles show a broader range, which is indicative of this distortion.

In the context of this compound-L-proline cocrystals, the lithium cations also exhibit a tetrahedral coordination geometry, being linked by four bridging carboxylate moieties from both salicylate and L-proline molecules. acs.orgnih.gov

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of this compound monohydrate, creating a stable three-dimensional structure. Both intermolecular and intramolecular hydrogen bonds are observed.

Intermolecular Hydrogen Bonds

In the crystal structure of this compound monohydrate, extensive intermolecular hydrogen bonding is present. The coordinated water molecule is a key participant in these interactions, forming hydrogen bonds with the carboxylate oxygen atoms and the hydroxyl group of adjacent salicylate anions. These interactions link the individual [Li(C₇H₅O₃)(H₂O)] units into a larger network. Specifically, the protons of the water molecule are oriented towards a carboxylate oxygen atom and a hydroxyl group of a neighboring formula unit, resulting in strong hydrogen bonds as indicated by short H···O distances. These intermolecular hydrogen bonds contribute to the formation of a layered structure. researchgate.netrsc.orgresearchgate.net In some related structures, intermolecular hydrogen bonds link molecules into infinite one-dimensional ribbon structures. pensoft.net

Intramolecular Hydrogen Bonds

A prominent feature of the salicylate anion itself is the presence of an intramolecular hydrogen bond. osti.govrsc.orgnih.gov This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and one of the oxygen atoms of the carboxylate group (-COO⁻). researchgate.net This interaction results in the formation of a stable six-membered ring, often referred to as an S(6) ring motif. pensoft.net This intramolecular hydrogen bond is described as being strongly bent due to the rigid nature of the salicylate ligand. The presence of this bond influences the conformation of the salicylate anion and is a recurring feature in various salicylate-containing crystal structures. pensoft.netmdpi.com

Polymorphism and Ionic Cocrystal Structures of this compound

The solid-state chemistry of this compound is marked by its ability to form intricate structures, including polymorphs and ionic cocrystals (ICCs). These crystalline forms exhibit unique structural arrangements and properties, driven by the coordination preferences of the lithium cation and the functional groups of the salicylate anion.

This compound readily engages in cocrystallization with neutral organic molecules, known as coformers, particularly amino acids like l-proline. nih.govacs.org This process leads to the formation of novel ionic cocrystals, where the coformer is integrated into the crystal lattice through coordination bonds rather than just hydrogen bonds. nih.gov A prominent example is the 1:1 ionic cocrystal of this compound and l-proline, sometimes referred to as LISPRO. nih.govacs.orgnih.gov

In the LISPRO structure, the lithium cations, salicylate anions, and l-proline zwitterions are the fundamental building blocks. nih.govnih.gov The formation of these cocrystals involves dissolving this compound and l-proline in a suitable solvent, such as hot deionized water, followed by slow evaporation to facilitate crystal growth. nih.govgoogle.com Structural analysis reveals that each lithium cation is tetrahedrally coordinated, linked to adjacent lithium cations by four bridging carboxylate moieties. nih.govnih.gov Two of these carboxylate groups are from salicylate anions and two are from l-proline molecules. nih.govnih.gov This specific bonding arrangement is a key feature of the resulting cocrystal architecture. nih.gov

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a documented phenomenon for the ionic cocrystals of this compound. acs.orgnih.gov The this compound l-proline (LISPRO) cocrystal, for instance, is known to exhibit at least two polymorphic forms, designated α and β. acs.orgnih.govresearchgate.net

The initially reported α-polymorph, LISPRO(α), crystallizes in the monoclinic space group P2₁. acs.orgnih.gov A second, more thermodynamically stable polymorph, LISPRO(β), crystallizes in the orthorhombic space group P2₁2₁2₁. acs.orgnih.gov The two polymorphs differ primarily in the conformation of the salicylate ions and the relative positioning of the coordination networks. acs.orgnih.govresearchgate.net In the LISPRO(β) structure, the aromatic ring of one salicylate molecule in the asymmetric unit is disordered, rotated to permit intramolecular hydrogen bonding with either of its carboxylate oxygen atoms. acs.orgnih.gov LISPRO(α) can be transformed into the more stable LISPRO(β) form under certain conditions, such as in a slurry. acs.orgnih.govresearchgate.net This structural diversity highlights the complexity of the solid-state landscape of this compound cocrystals.

The crystal structures of this compound and its derivatives are characterized by distinct and often complex coordination network architectures.

In its monohydrate form (Li(Sal)(H₂O)), this compound crystallizes in a layer structure. researchgate.netrsc.org A key feature of this structure is the formation of alternating Δ- and Λ-[(H₂O)Li⁺]∞ helices that run parallel to the b-axis of the crystal. researchgate.netrsc.org Within these helices, tetracoordinate lithium cations are bridged by water molecules. These helical chains are then interconnected by the carboxylate groups of the salicylate anions, which act as double bridges, creating a robust, layered assembly. researchgate.netrsc.org

In contrast, the ionic cocrystals of this compound with l-proline (LISPRO) are defined by a different type of network. Both the α and β polymorphs of LISPRO form two-dimensional coordination polymers that can be described as square grid, or sql, topology networks. nih.govacs.orgnih.govresearchgate.net In these networks, each lithium cation is a node, connected to four other lithium nodes through bridging carboxylate groups from both the salicylate and l-proline molecules. nih.govnih.gov The resulting structure is a grid-like plane. nih.govnih.gov In LISPRO(α), this results in a zigzag square grid network. nih.gov These grids are further stabilized by intramolecular and intermolecular hydrogen bonds involving the hydroxyl group of salicylate and the protonated nitrogen of l-proline. nih.govacs.org

Structural Diversity in Polymorphs

Advanced Structural Analysis Techniques

The elucidation of the complex solid-state structures of this compound and its cocrystals relies heavily on advanced diffraction methods.

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. For this compound monohydrate and its cocrystals, SCXRD has been indispensable.

For this compound monohydrate, SCXRD analysis determined that it crystallizes in the monoclinic space group P2₁/c, and provided precise atomic coordinates, bond lengths, and angles. nih.gov This enabled the identification of the unique helical arrangement of [(H₂O)Li⁺]∞ chains.

In the case of the LISPRO cocrystals, SCXRD studies have been crucial for identifying and comparing the α and β polymorphs. acs.orgnih.gov These analyses revealed that LISPRO(α) crystallizes in the monoclinic space group P2₁, while LISPRO(β) is orthorhombic with space group P2₁2₁2₁. acs.orgnih.gov The data collected, often using diffractometers like the Bruker-AXS SMART-APEXII, allows for the complete structural solution and refinement using software programs such as SHELXS-97 and SHELXL-97. nih.govacs.org This provides detailed information on unit cell dimensions, the coordination geometry of the lithium ions, and the nature of the disorder within the crystal lattice. nih.govacs.orgnih.gov

Table 1: Crystallographic Data for LISPRO Polymorphs. acs.orgnih.gov
ParameterLISPRO(α)LISPRO(β)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁P2₁2₁2₁
a (Å)10.4879 (13)10.1049 (3)
b (Å)10.1046 (8)17.9628 (5)
c (Å)14.045 (2)14.9348 (4)
α (°)9090
β (°)109.496 (8)90
γ (°)9090
Volume (ų)1400.4 (3)2709.13 (13)
Z48

While SCXRD provides detailed structural information from a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing bulk crystalline materials. nih.govacs.org Its primary applications for this compound and its derivatives are to confirm phase purity and assess hydrate (B1144303) consistency. nih.gov

After synthesis of a bulk sample, such as a batch of LISPRO cocrystals, PXRD is used to ensure that the product is a single, pure crystalline phase. nih.govacs.org This is achieved by comparing the experimental PXRD pattern obtained from the bulk sample with the pattern calculated from the single-crystal X-ray diffraction data. nih.govresearchgate.netacs.org A match between the two patterns confirms the phase purity of the synthesized material. nih.govacs.org PXRD can also distinguish between different polymorphs in a bulk sample, as the α and β forms of LISPRO have distinct diffraction patterns. researchgate.net

Furthermore, PXRD is used to characterize different hydrated forms of this compound, such as the monohydrate and hexahydrate, which have different crystal structures and thus different diffraction patterns. This allows for the verification of hydrate consistency in a given sample. The technique is a standard method for characterizing the starting materials and final products in studies involving this compound. nih.govrsc.orgpubcompare.ai

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of this compound. nih.gov This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov Phase transitions, such as melting, crystallization, or solid-solid transitions, are associated with the absorption (endothermic) or release (exothermic) of heat, which is detected by the DSC instrument as a change in heat flow, providing valuable insights into the material's thermal stability and purity. linseis.com

For this compound, DSC analysis is instrumental in confirming phase purity. The presence of a single, sharp endothermic peak on a DSC thermogram typically corresponds to the melting of a pure substance, and this has been used to verify the purity of both this compound and its cocrystals. acs.org

Research has identified specific phase transitions in this compound using DSC. One study observed a notable phase transition at approximately 5 °C. rsc.org Such transitions are critical for understanding the polymorphic behavior of the compound, as different crystalline forms can exhibit distinct physical properties. azom.com The study of these thermal events is crucial for applications where the material may be subjected to varying temperature conditions.

In addition to identifying phase transitions, thermogravimetric analysis (TGA) is often performed in conjunction with DSC to provide a more complete thermal profile. A combined thermogravimetric and differential thermal analysis (TGA/DTA) of a this compound single crystal has been reported, offering further data on its thermal behavior. researchgate.net

The data below summarizes typical findings from the DSC analysis of this compound, illustrating the key thermal events.

Table 1: DSC Data for this compound Phase Transition

ParameterValueReference
Observed Phase Transition~ 5 °C rsc.org

This table indicates a specific solid-state phase transition observed in a study.

Table 2: General Thermal Analysis Findings for this compound

Analysis TypeFindingSignificanceReference
DSCClean, single endothermConfirms phase purity of the sample acs.org
TGA/DTAThermal decomposition profileProvides information on thermal stability researchgate.net

This table summarizes the general application and interpretation of DSC and related thermal analysis techniques in the characterization of this compound.

Spectroscopic and Advanced Analytical Characterization of Lithium Salicylate

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of lithium salicylate (B1505791), offering a window into the bonding and functional groups within the molecule.

FT-IR spectroscopy of lithium salicylate is particularly informative for identifying the characteristic vibrations of its primary functional groups: the carboxylate and the phenolic hydroxyl groups. In the solid state, specifically for this compound monohydrate, the FT-IR spectrum displays several key absorption bands.

The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are prominent features. The asymmetric stretch typically appears around 1583-1634 cm⁻¹, while the symmetric stretch is found near 1394 cm⁻¹. mdpi.com The presence and positions of these bands confirm the deprotonation of the carboxylic acid and its coordination to the lithium ion.

The phenolic O-H stretch is also a significant diagnostic peak. In the solid state, this is often observed as a broad band in the region of 3200–3500 cm⁻¹. For this compound monohydrate, specific O-H stretching bands have been reported at 3374 cm⁻¹ and 3093 cm⁻¹. The broadness and position of the O-H band are indicative of hydrogen bonding, including an internal hydrogen bond between the phenolic hydroxyl group and the carboxylate oxygen.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylate (COO⁻)Asymmetric Stretch~1600 - 1634
Carboxylate (COO⁻)Symmetric Stretch~1394
Phenolic (O-H)O-H Stretch3200 - 3500
Phenolic (O-H)O-H Stretch (monohydrate)3374, 3093

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of this compound. An FT-Raman spectrum for this compound has been documented, highlighting its utility in characterizing the compound. nih.gov Studies on related alkali metal salicylates show that Raman spectroscopy can be used to investigate the interaction of both the hydroxyl and carboxylate groups with other surfaces or in complexes. researchgate.netmdpi.com This technique is sensitive to the vibrations of the aromatic ring and the C=C bonds within the salicylate moiety, providing a comprehensive vibrational profile of the molecule. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy (e.g., Carboxylate and Phenolic O-H Stretches)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of atoms within this compound, both in the solid state and in solution.

Solid-state ⁷Li NMR spectroscopy is highly effective for investigating the coordination environment of the lithium ion in solid this compound. The ⁷Li nucleus is a quadrupolar nucleus, and its NMR spectrum is sensitive to the local symmetry of the electric field gradient at the nucleus. liverpool.ac.uk By analyzing the lineshape and chemical shift of the ⁷Li NMR signal, information about the coordination number of the lithium ion (e.g., tetrahedral coordination by oxygen atoms from water and carboxylate groups) and the presence of hydration states can be inferred. In materials with multiple lithium sites, solid-state ⁷Li NMR can distinguish between these different environments. ualberta.ca

In solution, NMR spectroscopy (¹H and ¹³C) is used for the structural elucidation of this compound and its complexes. mdpi.comnih.gov For this compound in an aqueous solution, the ¹H and ¹³C NMR chemical shifts are observed to be intermediate between those of salicylic (B10762653) acid and the hydrated salicylate anion. This indicates a rapid exchange on the NMR timescale. Furthermore, techniques like ¹H/⁷Li Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be employed to confirm the close spatial proximity between the lithium ion and the salicylate ligand in solution complexes. semanticscholar.org Solution NMR is also invaluable for studying the formation of complexes with other molecules, providing insights into their stoichiometry and structure in the solution phase. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. For single crystals of this compound, a sharp absorption peak has been observed in the UV region at 358 nm. researchgate.net This absorption is attributed to a π to π* electronic transition within the aromatic system of the salicylate ligand. From the absorption edge, the optical energy gap of the material can be estimated. researchgate.net In solution, the UV-Vis spectrum of salicylates is used in various analytical methods, although the presence of metal ions like lithium can influence the spectral features. researchgate.netmit.edu Studies on ruthenium(II) complexes with salicylate ligands also utilize UV-Vis spectroscopy to characterize the electronic properties of the resulting complexes. mdpi.com

An Examination of the Spectroscopic and Advanced Analytical Properties of this compound

Coordination Chemistry and Complex Formation of Lithium Salicylate

General Principles of Metal-Salicylate Complex Formation

Salicylic (B10762653) acid and its conjugate base, salicylate (B1505791), are recognized as highly versatile ligands in coordination chemistry. ijesi.orgmdpi.com This versatility stems from the presence of two key functional groups—the carboxylic acid and the hydroxyl group—positioned ortho to each other on a benzene (B151609) ring. ijesi.org These groups provide two hard and strongly basic oxygen donor centers, enabling the salicylate ligand to chelate metal ions effectively. ijesi.org

The formation of metal-salicylate complexes is a process where the ligand can displace solvent molecules from the metal ion's solvation shell. derpharmachemica.com The stability of the resulting complex is influenced by several factors, including the nature of the metal ion and the solvent medium. derpharmachemica.com The carboxylate group is particularly flexible in its coordination, capable of binding to a metal center in monodentate, bidentate, or bridging fashions. ijesi.orgmdpi.com This adaptability allows for the formation of a wide array of coordination compounds, from simple mononuclear species to more complex polynuclear and heterovalent structures. ijesi.orgsapub.org Studies comparing salicylate complexes with those of similar ligands, like benzoic acid, have shown that salicylate can form more stable polynuclear complexes with certain metals. ijesi.org

The general principles of complexation involve the interaction between the metal cation and the ionizable phenolic and carboxylic groups of the salicylate ligand. ijesi.org The stability of these complexes is a critical factor in various chemical and biological processes. ijesi.org For instance, the stability constants of Cu(II) and Pb(II) salicylate complexes have been found to be noticeably higher than their complexes with humic acid. ijesi.org Thermodynamic studies on transition metal chelates of substituted salicylic acids reveal that the enthalpy changes upon complex formation are driven by both electrostatic and non-electrostatic (crystal field stabilization energy) contributions.

Ligand Binding Modes and Coordination Environments

The salicylate ligand exhibits diverse binding modes when coordinating with metal ions. nih.govrsc.org The two primary sites for metal binding are the hydroxyl and carboxylate groups. rsc.org These can engage a metal ion to form a stable six-membered chelate ring. nih.govrsc.org However, coordination is not limited to this chelation mode. Salicylate can also bind in a monodentate or bidentate fashion using only the carboxylate group. ijesi.orgnih.govrsc.org In more complex structures, the salicylate anion can act as a bridging moiety, linking multiple metal centers. ijesi.org

In the specific case of lithium salicylate, the lithium cation (Li⁺) typically adopts a tetrahedral coordination geometry. acs.orgnih.gov In the crystal structure of this compound monohydrate, the lithium cation is tetracoordinate, bound to four oxygen atoms. rsc.org This coordination sphere is completed by oxygen atoms from both the carboxylate groups of the salicylate anions and from water molecules. The Li-O bond distances in this structure are all within a narrow range, though the O-Li-O angles show distortion from an ideal tetrahedral geometry.

In ionic cocrystals of this compound and L-proline (B1679175), the tetrahedral coordination of the lithium cation is also observed. acs.orgnih.govnih.govacs.org Here, the lithium centers are linked by four bridging carboxylate moieties, two originating from salicylate anions and two from L-proline zwitterions. acs.orgnih.govnih.govacs.org The carboxylate group of the salicylate ligand acts as a double bridge between tetracoordinate lithium cations. rsc.orgresearchgate.net

Summary of Salicylate Ligand Binding Modes
Binding ModeDescriptionExample ContextReference
Bidentate ChelationBoth the hydroxyl and carboxylate oxygen atoms coordinate to a single metal ion, forming a six-membered ring.Common in various metal-salicylate complexes. nih.govrsc.org
MonodentateOnly one oxygen atom from the carboxylate group coordinates to the metal ion.Observed in complexes with certain metal ions and isosteres. ijesi.orgmdpi.comnih.gov
Bidentate (Carboxylate only)Both oxygen atoms of the carboxylate group coordinate to a single metal ion.A common mode for carboxylate groups in general. ijesi.orgru.nl
BridgingThe carboxylate group links two different metal ions.Found in polynuclear structures and the layer structure of this compound monohydrate. ijesi.org

Supramolecular Assembly and Network Structures

The coordination of lithium ions by salicylate anions and, where present, solvent molecules or other coformers, leads to the formation of intricate supramolecular architectures. A prominent example is the crystal structure of this compound monohydrate, which is organized into a layer structure. rsc.orgresearchgate.netresearchgate.net A key feature of this structure is the formation of helical chains. rsc.orgresearchgate.netresearchgate.netrsc.org Alternating right-handed (Δ) and left-handed (Λ) helices with the stoichiometry [(H₂O)Li⁺]∞ run parallel to the crystallographic b-axis. rsc.orgresearchgate.net These helices are interconnected by the carboxylate groups of the salicylate anions, which act as double bridges between the tetracoordinate lithium cations. rsc.orgresearchgate.net This connectivity results in eight-membered rings and establishes a polar core zone within each layer, which is surrounded by the non-polar peripheries of the benzene rings.

Supramolecular Structures of this compound Compounds
CompoundCrystal System / Space GroupKey Structural FeatureReference
This compound MonohydrateMonoclinic, P2₁/cLayer structure with alternating Δ- and Λ-[(H₂O)Li⁺]∞ helices bridged by carboxylate groups. rsc.orgresearchgate.net
This compound L-Proline Cocrystal (LISPRO-α)Monoclinic, P2₁Square grid (sql) topology coordination network. acs.orgnih.gov
This compound L-Proline Cocrystal (LISPRO-β)OrthorhombicThermodynamically stable square grid (sql) network, differs from α form in ion conformation. acs.orgnih.gov

Interactions with Solvent Molecules and Auxiliary Ligands (e.g., Trioctylphosphine (B1581425) Oxide)

Solvent molecules play a crucial role in the coordination chemistry of this compound, often being incorporated directly into the crystal structure. The most studied example is the formation of this compound monohydrate from aqueous solutions. researchgate.netrsc.org In this structure, water molecules act as bridging ligands between lithium cations, forming the core of the helical chains that are fundamental to the supramolecular assembly. The water molecules complete the tetrahedral coordination sphere of the lithium ions. The stability of the resulting crystal can depend on the solvent used for crystallization; crystals grown from methanol (B129727) (LiSal·MeOH) are unstable and degrade in air due to methanol loss, whereas those grown from water are stable. researchgate.net

Non Clinical and Pre Clinical Research Applications of Lithium Salicylate

Material Science Applications

In material science, lithium salicylate (B1505791) is utilized for its specific chemical structure and reactivity, serving as a building block for complex materials and a functional component in various advanced applications.

Precursors for Organometallic Compounds and Thin Film Deposition

Lithium salicylate is classified as an organometallic compound and serves as a valuable precursor material for the synthesis of other, more complex organometallics. americanelements.com Its utility extends to the fabrication of thin films, which are crucial in the manufacturing of electronics. americanelements.comtradeindia.comtradeindia.com The compound is used in thin film deposition processes, including chemical vapor deposition, to create layers of material for applications such as organic light-emitting diodes (OLEDs) and components for lithium-ion batteries. paradchemicals.comthermofisher.com The salicylate portion of the molecule can act as a stabilizing agent during the formation of these films, ensuring desirable properties in the final product. mdpi.com

Components in Advanced Polymeric Composites

The unique chemical properties of this compound lend themselves to its use in the development of advanced polymer composites. chemimpex.com A significant application in this area is the creation of transparent plastic scintillators for neutron detection. osti.govresearchgate.net In this process, this compound (specifically the ⁶Li isotope) is incorporated into a polymer matrix through bulk polymerization. osti.govresearchgate.netosti.gov The resulting material is a solid-state composite that combines the structural properties of the polymer with the functional, radiation-detecting properties of the this compound. osti.gov However, researchers have noted that incorporating this compound into the polymer matrix can sometimes reduce the light yield and pulse shape discrimination performance compared to plastics without the lithium salt, an effect attributed to energy transfer interference by the aromatic salt. osti.govosti.gov

Application in Battery Technology (e.g., Cathode Materials, Electrolyte Components through derivatives)

While not typically a primary component in commercial batteries, this compound serves as a precursor for materials used in battery technology. thermofisher.com Specifically, it has been used as a precursor in chemical vapor deposition processes to create thin films that function as electrolyte materials in lithium-ion batteries. thermofisher.com The electrolyte in a lithium-ion battery is a critical component that facilitates the movement of lithium ions between the cathode (positive electrode) and the anode (negative electrode) during charging and discharging cycles. flashbattery.techwikipedia.org The development of solid electrolytes is a key area of battery research, aiming to improve safety and performance over traditional liquid electrolytes. flashbattery.tech this compound's role as a precursor allows for the synthesis of other advanced lithium compounds, such as lithium silicate, which has been investigated for other applications like carbon dioxide capture. smolecule.com

Luminescent Materials for Neutron Detection and Scintillation (e.g., Lithium-6 (B80805) Salicylate)

A prominent research application for this compound is in the field of radiation detection, specifically as a luminescent material for detecting thermal neutrons. rsc.orgrsc.org This application leverages the isotope lithium-6 (⁶Li) in the form of ⁶Li-salicylate. rsc.org Due to a global shortage of Helium-3, which is conventionally used in neutron detectors, materials like ⁶Li-salicylate have become important alternatives. rsc.orgrsc.org

When a thermal neutron strikes a ⁶Li nucleus, it induces a nuclear reaction—⁶Li(n,α)³H—that releases charged particles (an alpha particle and a triton). researchgate.net These particles then excite the scintillator material, causing it to emit photons (light), which can be detected by a photomultiplier tube. researchgate.netresearchgate.net

Research has focused on two main types of scintillators using ⁶Li-salicylate:

Liquid Scintillators : In this form, ⁶Li-salicylate is dissolved in an organic solvent like toluene (B28343) along with other phosphors. rsc.orgrsc.org Studies have shown that because this compound itself is fluorescent, it helps to reduce non-radiative energy loss, a common problem when adding non-luminescent materials to a scintillator. rsc.orgrsc.org This approach has yielded high-performance detectors with excellent light yields and the ability to discriminate between neutron and gamma-ray signals (n-γ PSD). rsc.orgrsc.org

Plastic Scintillators : These are solid-state detectors where ⁶Li-salicylate is embedded within a transparent polymer matrix. osti.govresearchgate.net These materials offer the advantage of being solid and durable. Research has achieved up to 0.40 wt% loading of ⁶Li in such plastics, which demonstrate higher light yields compared to plastics made with other lithium compounds like lithium 3-phenylsalicylate. osti.govresearchgate.net

Scintillator Type⁶Li CompoundKey Research FindingLight Yield (per neutron)Reference
Liquid Scintillator⁶Li-SalicylateOptimized energy transfer from solvent to phosphor.3970 photons rsc.orgrsc.org
Plastic Scintillator⁶Li-SalicylateMaximum ⁶Li loading of 0.40 wt% achieved.Higher than lithium 3-phenylsalicylate plastics. osti.govresearchgate.net
Liquid Scintillator⁶Li-SalicylateSuccessfully separated thermal neutron and gamma-ray events.4220 photons per MeV (gamma) rsc.org
Single CrystalLi-SalicylateGrown from water solution, showed good neutron/gamma separation.Not specified researchgate.net

Analytical Chemistry Applications

Reagent in Chemical Analysis

This compound serves as a useful reagent in the field of analytical chemistry. chemimpex.com Its ability to form complexes with various metal ions makes it valuable in coordination chemistry studies. chemimpex.com The compound is available as an ACS (American Chemical Society) reagent, a designation that indicates high purity and suitability for use in precise analytical procedures. In research settings, it is used for various purposes, including the study of lithium-ion transport mechanisms and the effects of salicylates on biological systems. axiomchem.com

Separation and Extraction Methodologies (e.g., Alkali Metal Separation)

This compound and its derivatives have been investigated as key components in advanced extraction systems for the selective separation of alkali metal cations. Research has established that alkyl salicylates, such as isopropyl salicylate, can be used in concert with other agents to efficiently extract lithium from solutions containing a high excess of other alkali metals like sodium (Na+) and potassium (K+). nih.govmdpi.comresearchgate.net

The mechanism relies on the structural similarity of the enol form of 1,3-diketones to salicylic (B10762653) acid esters. researchgate.net In the presence of a neutral electron-donor extractant like trioctylphosphine (B1581425) oxide (TOPO), isopropyl salicylate acts as a cation-exchange extractant. mdpi.comresearchgate.net Density Functional Theory (DFT) modeling shows that isopropyl salicylate forms a stable six-membered metallacycle with alkali metal cations. nih.govmdpi.com The stability of this metallacycle decreases as the ionic radius of the cation increases, following the series Li+ > Na+ > K+. mdpi.com This preferential binding results in a high affinity for lithium, enabling its selective extraction. nih.govmdpi.com

Extraction experiments using a combination of isopropyl salicylate and TOPO have demonstrated highly effective separation of lithium from model multi-component solutions, yielding extremely high separation coefficients for Li/Na and Li/K pairs. nih.govmdpi.com This methodology is also relevant in recycling processes, such as the recovery of lithium from primary lithium batteries, where methyl salicylate is used to react with metallic lithium, ultimately allowing for its recovery as this compound. rsc.org

Table 1: Efficiency of Alkali Metal Separation Using Salicylate-Based Extraction System
ParameterFindingSignificanceSource
Extraction SystemIsopropyl Salicylate and Trioctylphosphine Oxide (TOPO)Forms a new, efficient system for selective alkali metal separation. nih.govmdpi.com
MechanismFormation of a six-membered metallacycle with the alkali cation.The stability of the formed complex is highest with lithium, enabling selectivity. mdpi.com
Selectivity OrderLi⁺ > Na⁺ > K⁺Demonstrates preferential binding and enhanced affinity for lithium over other common alkali metals. nih.govmdpi.com
Separation CoefficientsExtremely high for Li/Na and Li/K pairs in model solutions.Confirms the system's high efficiency and potential for industrial application in lithium extraction. nih.gov

Chemical Synthesis Reagent Applications

This compound is a significant component in the formulation of high-performance lubricants, particularly greases, where it functions as an important antioxidant. rsc.orgsmolecule.com Its incorporation into grease compositions markedly improves their thermal stability and extends their operational life. epo.org The compound can be integrated into a grease by saponifying an aliphatic alcohol ester of salicylic acid, such as methyl salicylate, within a mineral oil composition, which allows for the formation of extremely small, evenly dispersed particles of this compound. google.com

In one patented formulation, the combination of a lithium salt of a hydroxy carboxylic acid, specifically dilithium (B8592608) salicylate, with a thiadiazole (5,5'-dithiobis(1,3,4-thiadiazole-2-thiol)) resulted in a synergistic effect, producing lithium complex greases with greatly extended lubricating life and enhanced high-temperature oxidation resistance. epo.org Research has shown that greases containing both components exhibit significantly longer lubrication life compared to greases containing only one of the additives. epo.org This application is also highlighted in the context of recycling, where lithium recovered from batteries can be converted into this compound for use as a valuable antioxidant in the production of oils and greases. rsc.org

Table 2: Effect of this compound on Lubricant Life (ASTM D3336)
Grease CompositionKey AdditivesLubrication Life (L50) in HoursObservationSource
Grease 1Thiadiazole onlySignificantly shorter than Grease 5Demonstrates the baseline performance without this compound. epo.org
Grease 3Dithis compound onlySignificantly shorter than Grease 5Shows the antioxidant effect of this compound alone. epo.org
Grease 5Thiadiazole + Dithis compoundSignificantly longer than Grease 1 or 3Indicates a beneficial synergistic effect between the two components. epo.org

Investigations of Biological Mechanisms (Pre-clinical, In Vitro, and Animal Models Only)

The biological activity of this compound in pre-clinical research is primarily driven by the lithium ion (Li+). Laboratory studies using cell cultures and animal models have elucidated several key mechanisms of action.

A central mechanism of lithium's action is the direct inhibition of specific enzymes involved in cellular signaling. smolecule.com Two of the most studied targets are Glycogen (B147801) Synthase Kinase-3 (GSK-3) and Inositol (B14025) Monophosphatase (IMPase). frontiersin.orgfrontiersin.org

Lithium inhibits GSK-3, a protein kinase involved in a vast number of cellular processes. mdpi.comresearchgate.net The inhibition is relatively selective for GSK-3 over many other protein kinases. mdpi.com The mechanism involves the lithium ion (Li+), which has an ionic radius similar to the magnesium ion (Mg2+), acting as a competitor for a magnesium binding site within the GSK-3 enzyme. mdpi.comfrontiersin.org In addition to direct inhibition, lithium can also indirectly inhibit GSK-3 by increasing its inhibitory phosphorylation. frontiersin.orgfrontiersin.org

Similarly, lithium inhibits IMPase through an uncompetitive mechanism, again believed to involve the displacement of essential Mg2+ ions from the enzyme's catalytic site. scienceforecastoa.comdrugbank.com This inhibition leads to a reduction in the cellular levels of myo-inositol, a key precursor in the phosphoinositide signaling pathway. frontiersin.orgscienceforecastoa.com This "inositol depletion" hypothesis is a long-standing theory explaining some of lithium's neurological effects. frontiersin.org

Table 3: Enzyme Inhibition by the Lithium Ion from this compound
Enzyme TargetProposed Mechanism of InhibitionDownstream EffectSource
Glycogen Synthase Kinase-3 (GSK-3)Direct competition with Mg²⁺ at a cofactor binding site; also promotes inhibitory phosphorylation of GSK-3.Modulation of numerous signaling pathways involved in metabolism, neuroprotection, and development. mdpi.comfrontiersin.org
Inositol Monophosphatase (IMPase)Uncompetitive inhibition, likely via displacement of Mg²⁺ from the catalytic site.Depletion of intracellular inositol and subsequent inhibition of the phosphoinositol cycle. scienceforecastoa.comdrugbank.com

Pre-clinical research indicates that lithium salts, including this compound, can modulate various neurotransmitter systems. A significant focus has been on the serotonin (B10506) (5-HT) system, which is crucial for mood regulation. sci-hub.se Studies suggest that lithium enhances serotonin activity through several mechanisms, which may include increasing the synthesis of the neurotransmitter and inhibiting presynaptic serotonin 5-HT1A autoreceptors. sci-hub.senih.gov This dual action as a modulator of intracellular signaling and neurotransmitter systems makes it a subject of continued research in models of neuropsychiatric conditions.

This compound has demonstrated neuroprotective effects in various pre-clinical animal models of neurological disorders. nih.gov The neuroprotective mechanisms are linked to its ability to inhibit GSK-3 and modulate pathways related to apoptosis, inflammation, and neurotrophic factors. frontiersin.orgscienceforecastoa.comresearchgate.net

In transgenic mouse models of Alzheimer's disease (AD), low-dose treatment with this compound was shown to help prevent cognitive decline. Comparative studies have found that this compound may exhibit superior neuroprotective effects compared to lithium carbonate in these models. scienceforecastoa.com For instance, research comparing this compound, a novel cocrystal named this compound proline (LISPRO), and lithium carbonate found that all three compounds could prevent spatial cognitive decline and depression-like behaviors in AD mice. scienceforecastoa.comresearchgate.net However, the LISPRO formulation showed an advantage in preventing associative memory decline and irritability. scienceforecastoa.comresearchgate.net These studies underscore the potential of different lithium salts in mitigating neuropathology in pre-clinical settings. nih.gov

Table 4: Summary of Neuroprotective Effects of this compound in Animal Models
Animal ModelCompound(s) TestedObserved EffectsSource
Transgenic Mice (Alzheimer's Disease)This compound vs. Lithium CarbonateLow-dose this compound prevented cognitive decline and showed superior neuroprotective effects compared to lithium carbonate.
APPswe/PS1dE9 Alzheimer's MiceThis compound, Lithium Carbonate, this compound Proline (LISPRO)All compounds prevented spatial cognitive decline and depression-like behavior at low doses. scienceforecastoa.comresearchgate.net
Rat Model of Stroke (Middle Cerebral Artery Occlusion)Lithium (general)Markedly reduced neurologic deficits and brain infarct volume. nih.gov
Rat Huntington's Disease Model (Quinolinic Acid Infusion)Lithium (general)Significantly reduced brain lesions caused by the excitotoxin. nih.gov

In Vitro Enzyme Activity and Metabolic Process Studies

This compound is utilized in biochemical research to investigate enzyme activity and metabolic processes, aiding in the understanding of cellular functions. chemimpex.com The compound and its components are known to interact with various molecular targets and pathways. Lithium itself is a known inhibitor of enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are pivotal in cellular signaling and metabolism. google.com By modulating these pathways, this compound can exert neuroprotective effects.

The salicylate component also influences metabolic processes. For instance, salicylates have been shown to downregulate the expression of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid generation, particularly in adipose tissue. diabetesjournals.org This action is believed to contribute to the metabolic efficacy of salicylates. diabetesjournals.org Studies on human red cells have demonstrated that sodium salicylate can inhibit the pentose (B10789219) phosphate (B84403) pathway by inhibiting the enzyme diaphorase. researchgate.net Furthermore, in tissue culture, sodium salicylate has been observed to increase glucose consumption and lactic acid production in peripheral blood lymphocytes, suggesting an uncoupling of oxidative phosphorylation. researchgate.net

Research has also explored the enzymatic conversion of salicylate. Salicylate monooxygenase, for example, converts salicylate to catechol. researchgate.net This enzymatic reaction forms the basis of some assays for measuring salicylate concentrations. researchgate.net

Antioxidant Activity Investigations (e.g., Radical Scavenging Assays)

This compound has been a subject of investigation for its antioxidant properties. Studies have shown that certain lithium salts, including this compound, exhibit antioxidant activity. researchgate.netjapsonline.com This activity is often assessed through methods like voltammetry and radical scavenging assays. japsonline.comresearchgate.nettuwien.at

In radical scavenging assays, the ability of a compound to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) is measured. mdpi.com The antioxidant molecule donates a hydrogen atom, converting the DPPH radical into a reduced form. mdpi.com Research has indicated that this compound, among other lithium salts, demonstrates scavenging activity against oxygen radicals. researchgate.netjapsonline.comresearchgate.net While the antioxidant properties of this compound at therapeutic concentrations might be considered low, they are notably higher than those of lithium carbonate. japsonline.com The salicylate anion itself is recognized as the primary bioactive metabolite of aspirin (B1665792) and is thought to contribute to these antioxidant and anti-inflammatory actions. google.com

CompoundAntioxidant EffectAssay Method Mentioned
This compoundExpressed scavenging activity vs oxygen radicals. researchgate.netjapsonline.comresearchgate.netVoltammetry japsonline.comresearchgate.nettuwien.at
Lithium Benzoate (B1203000)Expressed scavenging activity vs oxygen radicals. researchgate.netjapsonline.comresearchgate.netVoltammetry japsonline.comresearchgate.nettuwien.at
Lithium GlutamateExpressed scavenging activity vs oxygen radicals. researchgate.netjapsonline.comVoltammetry japsonline.comresearchgate.nettuwien.at

Immunological Modulation in Cellular Assays (e.g., Phagocytic Activity, Lymphocyte Transformation)

This compound has been shown to modulate immunological functions in cellular assays. Research has demonstrated that this compound exhibits a significant stimulating effect on phagocytosis, the process by which immune cells engulf foreign particles. researchgate.netjapsonline.comresearchgate.net This effect on cellular immunity was observed in studies assessing the phagocytic activity of neutrophilic leucocytes. japsonline.comresearchgate.net

In addition to phagocytosis, the influence of lithium salts on lymphocyte transformation, a measure of proliferative activity, has been investigated. japsonline.comresearchgate.net While lithium benzoate showed the most significant stimulating influence on lymphocytes, this compound's primary immunomodulatory effect in these studies was related to phagocytosis stimulation. japsonline.comresearchgate.net It is noteworthy that in the concentrations tested, this compound did not show toxic action on human blood cells. japsonline.comresearchgate.net

CompoundEffect on PhagocytosisEffect on Lymphocyte Proliferation
This compoundSignificant stimulation effect researchgate.netjapsonline.comresearchgate.netNoted for phagocytosis stimulation japsonline.comresearchgate.net
Lithium BenzoateSignificant stimulation effect researchgate.netjapsonline.comresearchgate.netMost significant stimulating influence japsonline.comresearchgate.net
Lithium LactateSignificant influence on phagocytosis completeness japsonline.com-
Lithium GlutamateNo significant influence japsonline.com-

Pharmacokinetic Profiles in Animal Models (e.g., Plasma and Brain Lithium Levels, Absorption and Excretion Patterns)

The pharmacokinetic profile of this compound has been investigated in animal models, primarily in rats, and compared to other lithium salts like lithium carbonate and lithium lactate. nih.govrsc.orgresearchgate.net These studies reveal that this compound exhibits a profoundly different and potentially advantageous pharmacokinetic profile. nih.govrsc.orgresearchgate.net

Following oral administration in rats, this compound produced elevated and steady plasma and brain levels of lithium that were sustained beyond 48 hours. nih.govrsc.orgresearchgate.netsciencedaily.com This is in stark contrast to lithium carbonate, which is characterized by a rapid absorption leading to a sharp peak in plasma concentration, followed by a relatively quick elimination within 48 hours. nih.gov The "plateau effect" observed with this compound, which avoids the high initial spike in blood levels, is considered a significant finding, as these peaks are often associated with the toxicity of current lithium therapies. nih.govresearchgate.net

This unique profile of this compound—a smoother absorption and a more stable, prolonged release—is attributed to the influence of the salicylate anion on the absorption, distribution, metabolism, and/or elimination (ADME) of lithium. nih.govresearchgate.net It has been hypothesized that the salicylate anion may interact with and modify physiological transporters of lithium ions. nih.gov

While the bioavailability of this compound was found to be lower than that of lithium carbonate, its ability to maintain steady plasma levels is seen as a potential improvement for the safety of lithium therapy. nih.govnih.gov The ideal lithium preparation is suggested to be one that attenuates high peak blood levels and shows a gradual decline, a profile that this compound appears to fit. nih.gov

Pharmacokinetic Parameters of this compound in Rats Data from a study involving oral gavage of 4 mEq/kg elemental lithium. nih.gov

ParameterPlasmaBrain
TMAX (hour)24 ± 0.048 ± 0.0
CMAX (μg/mL or μg/g)2.21 ± 0.102.89 ± 0.13
AUC(0–72) (hour*μg/mL or /g)121.8 ± 5.71153.1 ± 7.66

Q & A

Q. What experimental models are used to evaluate lithium salicylate's neuroprotective effects in Alzheimer's disease (AD) research?

Answer: Transgenic APPSWE/PS1dE9 mice are the primary model for studying this compound's effects on AD pathology. Researchers administer lithium salts (e.g., this compound proline [LISPRO], this compound [LS], or lithium carbonate [LC]) orally over extended periods (e.g., 9 months at 2.25 mmol Li/kg/day). Cognitive outcomes are assessed using the Morris water maze (spatial memory), contextual fear conditioning (associative memory), and tail suspension tests (depression-like behavior). Non-cognitive metrics include irritability (touch escape test) and organ weight analysis .

Advanced

Q. How do pharmacokinetic profiles of this compound compare to lithium carbonate in preclinical models?

Answer: this compound exhibits a flattened pharmacokinetic profile with steadier blood lithium concentrations over 48 hours in rodent models, avoiding the toxic peaks associated with lithium carbonate. This is attributed to slower absorption kinetics and sustained release, validated via plasma concentration-time curves and toxicity markers (e.g., tremors, organ damage). Methodologically, comparative studies use dose-adjusted bioavailability analyses and LC-MS/MS for lithium quantification .

Basic

Q. What analytical techniques characterize this compound's coordination mechanisms in solvent extraction systems?

Answer: Molecular coordination in extraction systems (e.g., 2-ethylhexyl salicylate with TRPO) is studied using UV-Vis spectroscopy (charge-transfer interactions), fluorescence spectroscopy (binding stoichiometry), ¹H NMR (hydrogen bonding), and FT-IR (functional group interactions). These methods confirm the thermodynamic spontaneity of Li⁺ extraction and entropy-driven processes .

Advanced

Q. What methodological approaches resolve contradictions in this compound's efficacy across AD mouse studies?

Answer: Contradictions arise from variability in administration routes, dosages, and behavioral assays. Standardization involves:

  • Dose normalization : Equivalent lithium content across salts (e.g., 2.25 mmol Li/kg/day).
  • Behavioral test harmonization : Consistent protocols for Morris water maze (e.g., 4 trials/day over 5 days).
  • Cohort stratification : Female APPSWE/PS1dE9 mice aged 4–13 months to control for sex and age effects .

Basic

Q. How is this compound utilized as a matrix in hydrocarbon analysis via MALDI-MS?

Answer: this compound serves as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) by facilitating analyte ionization through lithium cation attachment. Compared to alternatives (e.g., lithium vanillate), it enhances sensitivity for non-polar compounds like wax esters, validated via signal-to-noise ratios and fragmentation patterns .

Advanced

Q. What design considerations optimize this compound-based solvent extraction for high Na/Li ratio solutions?

Answer: Optimization requires:

  • Co-extractant selection : Trialkyl phosphine oxide (TRPO) enhances Li⁺ selectivity over Na⁺.
  • Equilibrium studies : pH-dependent extraction efficiency (optimal pH 8–10).
  • Thermodynamic analysis : Gibbs free energy calculations to confirm entropy-driven processes .

Basic

Q. What behavioral assays assess cognitive outcomes in this compound-treated AD models?

Answer: Key assays include:

  • Morris water maze : Spatial memory (latency to platform, path length).
  • Contextual fear conditioning : Associative memory (freezing response to aversive stimuli).
  • Tail suspension test : Depression-like behavior (immobility duration). Data are analyzed via ANOVA with post-hoc Tukey tests .

Advanced

Q. How does crystal engineering enhance this compound's therapeutic index in neurological applications?

Answer: Ionic cocrystallization with proline (LISPRO) modulates lithium release kinetics, reducing peak serum levels by 40% compared to lithium carbonate while maintaining efficacy. Techniques include X-ray diffraction for crystal structure validation and in vivo pharmacokinetic profiling (brain-to-plasma ratio analysis) .

Basic

Q. What safety assessments are critical when administering this compound in chronic rodent studies?

Answer: Essential assessments include:

  • Organ weight monitoring : Spleen, liver, and kidney indices.
  • Plasma salicylate levels : Ensure concentrations remain below 30 µg/mL (aspirin-equivalent toxicity threshold).
  • Behavioral toxicity screens : Open-field tests for locomotor deficits .

Advanced

Q. What statistical methods validate the superiority of LISPRO over this compound in multi-domain cognitive preservation?

Answer: Multivariate ANOVA with repeated measures is used to compare treatment effects across cognitive domains (e.g., spatial vs. associative memory). Post-hoc analyses (e.g., Bonferroni correction) and effect size calculations (Cohen’s d) quantify superiority. Meta-analyses of preclinical datasets further validate reproducibility .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Lithium salicylate
Reactant of Route 2
Lithium salicylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.